molecular formula C9H9NO B8495255 (4R)-4-phenyl-2-oxazoline

(4R)-4-phenyl-2-oxazoline

Cat. No.: B8495255
M. Wt: 147.17 g/mol
InChI Key: DBTPMQIQJZFVAB-VIFPVBQESA-N
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Description

Significance of Chiral Auxiliaries and Ligands in Enantioselective Transformations

Enantioselective transformations are chemical reactions that produce a predominance of one enantiomer of a chiral product. wikipedia.org Two primary strategies for achieving this are the use of chiral auxiliaries and chiral ligands. wikipedia.org

A chiral auxiliary is a chiral compound that is temporarily incorporated into a non-chiral starting material to form a new chiral molecule. researchgate.netwikipedia.org This new molecule then undergoes a diastereoselective reaction, where the existing chirality of the auxiliary directs the formation of a new stereocenter with a specific configuration. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. wikipedia.org Chiral auxiliaries must be used in stoichiometric amounts but are often recoverable and reusable. wikipedia.org Their effectiveness lies in their ability to create a well-defined three-dimensional environment that favors one reaction pathway over another. researchgate.net

In contrast, a chiral ligand is a chiral molecule that coordinates to a metal center to form a chiral catalyst. wikipedia.org This catalyst then interacts with the substrate to facilitate an enantioselective reaction. A key advantage of this approach, known as asymmetric catalysis, is that only a small, catalytic amount of the chiral ligand is required to produce a large quantity of the chiral product. wikipedia.org The design of effective chiral ligands is a major focus of research, with the goal of creating catalysts that exhibit high activity and enantioselectivity for a broad range of transformations. taylorfrancis.com

The significance of both chiral auxiliaries and ligands is immense. They provide chemists with the tools to construct complex chiral molecules with a high degree of stereochemical control, which is essential for the synthesis of many biologically active compounds, including pharmaceuticals, where different enantiomers can have vastly different physiological effects. rroij.comresearchgate.net

Evolution of Chiral Oxazoline (B21484) Ligands in Asymmetric Catalysis Research

The use of chiral oxazoline-containing ligands in asymmetric catalysis dates back to the mid-1980s and has since become a flourishing area of research. acs.org The success of these ligands can be attributed to several factors, including their straightforward synthesis from readily available chiral amino alcohols, their modular nature which allows for systematic structural modifications, and their ability to effectively induce asymmetry in a wide variety of metal-catalyzed reactions. acs.orgdiva-portal.org

The evolution of chiral oxazoline ligands can be broadly categorized by the number of oxazoline units and the nature of the other coordinating atoms present in the ligand structure.

Mono(oxazoline) Ligands: Early research focused on ligands containing a single oxazoline ring. diva-portal.org These ligands, often in combination with another donor group, proved effective in a range of reactions.

Bis(oxazoline) Ligands (BOX): A significant breakthrough was the development of C2-symmetric bis(oxazoline) ligands, where two identical chiral oxazoline rings are bridged together. nih.gov These ligands form well-defined, rigid chelate complexes with metal ions, creating a highly specific chiral environment around the metal center. This has led to exceptional levels of enantioselectivity in numerous catalytic reactions, including Diels-Alder reactions, aldol (B89426) reactions, and Michael additions. uni-regensburg.de

Tris(oxazoline) and Tetra(oxazoline) Ligands: More recently, ligands incorporating three or even four oxazoline units have been developed. rsc.orgnih.gov These multidentate ligands offer different coordination geometries and steric environments, further expanding the scope of asymmetric transformations that can be effectively catalyzed.

Hybrid and Specialized Oxazoline Ligands: A major area of development has been the combination of the oxazoline motif with other important ligand classes. This has led to the creation of highly effective hybrid ligands such as:

Phosphino-oxazoline (PHOX) ligands: These ligands combine the properties of a "hard" nitrogen donor from the oxazoline ring with a "soft" phosphorus donor, proving to be highly effective in reactions like palladium-catalyzed asymmetric allylic alkylation and iridium-catalyzed hydrogenation. acs.orgresearchgate.net

Pyridine-oxazoline (PyOX) ligands: These ligands were designed early on but have seen a resurgence in popularity due to the discovery of their unique properties in a variety of challenging asymmetric reactions. rsc.orgcapes.gov.br

Ferrocenyl-oxazoline ligands: The incorporation of a ferrocene (B1249389) backbone introduces planar chirality, which, in combination with the central chirality of the oxazoline ring, can lead to highly effective and selective catalysts. mdpi.com

The compound (4R)-4-phenyl-2-oxazoline is a fundamental building block in this field. The "(4R)" designation specifies the stereochemistry at the 4-position of the oxazoline ring, and the phenyl group at this position provides a key steric and electronic influence. This specific enantiomer is derived from the corresponding chiral amino alcohol, (R)-2-amino-2-phenylethanol. Its derivatives, such as 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine (a PyBOX ligand), have been successfully employed as chiral ligands in various asymmetric catalytic reactions, including hydrogenation and cross-coupling reactions. smolecule.com

The continuous evolution of chiral oxazoline ligands, including those derived from this compound, highlights their enduring importance in asymmetric catalysis. Researchers continue to design and synthesize novel oxazoline-based ligands with tailored steric and electronic properties to address new challenges in enantioselective synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(4R)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C9H9NO/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-5,7,9H,6H2/t9-/m0/s1

InChI Key

DBTPMQIQJZFVAB-VIFPVBQESA-N

Isomeric SMILES

C1[C@H](N=CO1)C2=CC=CC=C2

Canonical SMILES

C1C(N=CO1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4r 4 Phenyl 2 Oxazoline and Its Derivatives

Stereoselective Synthesis of the Monomeric (4R)-4-phenyl-2-oxazoline Core

The preparation of the enantiopure this compound unit is foundational. The stereocenter at the 4-position is crucial for inducing chirality in catalytic processes. The most prevalent strategies begin with readily available chiral precursors, ensuring the transfer of stereochemical information to the oxazoline (B21484) ring.

Pathways from Chiral Amino Alcohols

The most common and direct method for synthesizing 2-oxazolines involves the cyclization of β-amino alcohols. nih.govmdpi.com For the synthesis of this compound, the readily available chiral amino alcohol, (R)-phenylglycinol, serves as the ideal starting material. This approach is advantageous as the stereochemistry is pre-determined by the amino alcohol precursor.

The cyclization can be achieved through various reagents and conditions, often involving the reaction of the amino alcohol with a one-carbon electrophile. Common methods include reactions with carboxylic acids, acid chlorides, nitriles, or imino ethers. orgsyn.orgorganic-chemistry.org For instance, the reaction of (R)-phenylglycinol with a suitable carboxylic acid derivative, followed by dehydration, yields the desired oxazoline ring. Another efficient one-pot method involves the reaction of aldehydes and amino alcohols with N-bromosuccinimide as an oxidizing agent, which offers mild conditions and high yields. orgsyn.org

Below is a table summarizing common cyclization methods starting from amino alcohols.

Starting MaterialReagent(s)Key Features
(R)-PhenylglycinolCarboxylic Acid/Derivative + Dehydrating AgentDirect, classical approach.
(R)-PhenylglycinolNitrile + Lewis/Brønsted Acid CatalystAtom-economical, often requires elevated temperatures.
(R)-PhenylglycinolAldehyde + N-bromosuccinimide (NBS)Mild, one-pot procedure with broad substrate scope. orgsyn.org
(R)-PhenylglycinolImino ether (e.g., Ethyl Benzimidate)Effective method for forming the oxazoline ring. mdpi.comresearchgate.net

Routes from Epoxide Precursors

An alternative strategy for constructing the oxazoline ring involves the use of chiral epoxides. This pathway typically proceeds via a nucleophilic ring-opening of the epoxide, followed by cyclization. For the synthesis of this compound, a suitable precursor would be a chiral styrene (B11656) oxide derivative.

The key step is the regioselective and stereospecific ring-opening of the epoxide. This can be accomplished with a nitrogen nucleophile, such as an azide, which is subsequently reduced to an amine. The resulting amino alcohol can then be cyclized using methods similar to those described in section 2.1.1. Alternatively, the ring-opening can be performed with a nitrile under acidic conditions, leading directly to the oxazoline product in a Ritter-type reaction. This approach is particularly useful as it can establish two stereocenters in a controlled manner. Catalytic systems, including amorphous acidic aluminosilicates (AAS), have been studied for the ring-opening of styrene oxide, demonstrating the versatility of this precursor. researchgate.net

Synthesis of Advanced Ligand Architectures Incorporating the this compound Unit

The this compound moiety is a privileged building block for a variety of C₂-symmetric and non-symmetric chiral ligands. These ligands have found widespread application in a multitude of metal-catalyzed asymmetric reactions.

Bis(oxazoline) (BOX) Ligands Featuring this compound Units

Bis(oxazoline), or BOX, ligands are a class of C₂-symmetric chiral ligands that have proven to be highly effective in asymmetric catalysis. wikipedia.org The synthesis of BOX ligands featuring the this compound unit typically involves condensing two equivalents of (R)-phenylglycinol with a dicarboxylic acid derivative that serves as a linker. wikipedia.orgacs.org

Commonly used linkers include malonic acid or pyridine-2,6-dicarboxylic acid derivatives. For example, the reaction of (R)-phenylglycinol with diethyl malonate or malononitrile (B47326) leads to the formation of a methylene-bridged BOX ligand. The reaction often proceeds in two steps: formation of a bis-amide intermediate, followed by a double cyclization reaction, which can be promoted by reagents like thionyl chloride (SOCl₂) or tosyl chloride under basic conditions. acs.org A prominent example is (+)-2,6-Bis[(4R)-4-phenyl-2-oxazolin-2-yl]pyridine, often referred to as (R,R)-Ph-pybox. strem.com

The following table presents representative examples of BOX ligands derived from this compound.

Ligand NameLinker SourceTypical Application
Methylene-bis(4R-phenyl-2-oxazoline)Malonic acid derivativeCopper-catalyzed Diels-Alder reactions. nih.gov
2,2'-Isopropylidene-bis(4R-phenyl-2-oxazoline)2,2-Dimethylmalonic acid derivativeLewis acid-catalyzed conjugate additions.
(+)-2,6-Bis[(4R)-4-phenyl-2-oxazolin-2-yl]pyridine ((R,R)-Ph-pybox)Pyridine-2,6-dicarboxylic acidHydrosilylation of ketones, Mannich reactions. cambridgenetwork.co.uksigmaaldrich.com

Pyridine-Oxazoline (PyBOX) and Phosphinooxazoline (PHOX) Ligands

Pyridine-Oxazoline (PyBOX) Ligands: As mentioned above, when the linker is a pyridine (B92270) ring, the resulting ligands are termed PyBOX ligands. cambridgenetwork.co.uknih.gov These are tridentate "pincer-type" ligands that form stable complexes with a variety of metals. cambridgenetwork.co.uk The synthesis involves the condensation of two equivalents of a chiral amino alcohol, such as (R)-phenylglycinol, with a 2,6-disubstituted pyridine precursor, typically 2,6-pyridinedicarbonitrile or 2,6-pyridinedicarboxylic acid, often catalyzed by a Lewis acid like zinc trifluoromethanesulfonate. nih.gov

Phosphinooxazoline (PHOX) Ligands: PHOX ligands are a highly successful class of P,N-chelating ligands used in asymmetric catalysis. wikipedia.org They combine a phosphine (B1218219) moiety with a chiral oxazoline ring, creating a modular and tunable ligand framework. orgsyn.org The synthesis of PHOX ligands incorporating the this compound unit is modular. wikipedia.org A common approach involves the coupling of a pre-formed 2-bromoaryl-(4R)-4-phenyl-2-oxazoline with a diarylphosphine. nih.govcaltech.edu This coupling can be achieved through methods such as copper-iodide catalyzed Ullmann-type reactions or by converting the aryl bromide into a Grignard or organolithium reagent followed by reaction with a chlorophosphine. wikipedia.orgnih.govresearchgate.net

Ferrocene-Oxazoline (FOXAP) Ligands

Ferrocene-based oxazoline ligands, such as FOXAP, introduce planar chirality from the ferrocene (B1249389) backbone in addition to the central chirality of the oxazoline ring. snnu.edu.cnscilit.com This combination of chiral elements often leads to high levels of stereocontrol in catalytic reactions. The synthesis typically begins with the formation of a ferrocenyl oxazoline from a chiral amino alcohol like (R)-phenylglycinol and a ferrocenecarboxylic acid derivative. nih.gov

The key step in synthesizing these ligands is the diastereoselective introduction of a second substituent, often a phosphine group, onto the ferrocene ring. This is commonly achieved through directed ortho-metalation, where the oxazoline nitrogen directs a strong base (like s-BuLi) to deprotonate the adjacent position on the ferrocene ring. nih.gov Quenching the resulting lithiated species with an electrophile, such as chlorodiphenylphosphine, installs the phosphine group, yielding the desired planar chiral ligand. nih.gov This method allows for the synthesis of a variety of structurally diverse and highly effective ferrocene-oxazoline ligands. nih.gov

Design and Synthesis of Other Hybrid and Multidentate Oxazoline Ligands

The versatility of the oxazoline ring, particularly the chiral scaffold provided by precursors like this compound, has spurred the development of more complex ligand architectures, including hybrid and multidentate systems. acs.orgdiva-portal.org These ligands are designed to offer enhanced coordination to metal centers, enabling fine-tuning of the catalyst's steric and electronic environment for improved performance in asymmetric catalysis. diva-portal.org Hybrid ligands combine the oxazoline moiety with other donor groups, while multidentate ligands incorporate multiple coordination sites, which can include several oxazoline rings. acs.orgdiva-portal.org

Hybrid Ligand Systems

A significant strategy in ligand design involves creating hybrid, non-symmetrical structures that combine the chiral oxazoline unit with a different type of coordinating group. sigmaaldrich.com This modular approach allows for extensive variation and optimization for specific catalytic reactions. orgsyn.org

Phosphinooxazolines (PHOX): Among the most successful and widely used hybrid ligands are the phosphinooxazolines, commonly known as PHOX ligands. acs.orgwikipedia.org These P,N-chelating ligands feature a tertiary phosphine group, typically positioned ortho to the oxazoline ring on a phenyl backbone. wikipedia.org The synthesis of PHOX ligands is notably modular, allowing for systematic variation of the substituents on both the oxazoline ring and the phosphine group, which in turn influences the ligand's steric and electronic properties. wikipedia.orgcaltech.edu Several synthetic routes have been developed to unite the diarylphosphine and phenyloxazoline fragments. wikipedia.orgcaltech.edu A highly effective method is the copper(I) iodide-catalyzed coupling of an aryl bromide with a diarylphosphine, which is robust, scalable, and tolerates a wide range of functional groups. caltech.edu Other established methods include anionic displacement of an aryl fluoride (B91410) by a phosphide (B1233454) anion, reaction of a Grignard reagent with a chlorophosphine, and directed ortho-lithiation followed by treatment with a chlorophosphine. wikipedia.org

Synthetic Method for PHOX Ligands Description Key Reagents Reference(s)
Copper-Catalyzed Coupling Coupling of an aryl bromide (or halide) with a diarylphosphine. This method is noted for its modularity and scalability.Aryl bromide-oxazoline, diarylphosphine, Copper(I) iodide (CuI) wikipedia.orgcaltech.edu
Anionic Displacement (SNAr) A phosphide anion, such as an alkali metal diphenylphosphide, displaces a fluoride substituent on the aryl-oxazoline.2-Fluoroaryl oxazoline, alkali metal diphenylphosphide wikipedia.org
Grignard Reaction A Grignard reagent is formed from a 2-bromoaryl oxazoline, which then reacts with a chlorophosphine like chlorodiphenylphosphine.2-Bromoaryl oxazoline, Magnesium, Chlorodiphenylphosphine wikipedia.org
Directed Ortho-Lithiation The aryl oxazoline undergoes lithiation at the ortho position, and the resulting organolithium species reacts with a chlorophosphine.Aryl oxazoline, Strong base (e.g., n-BuLi), Chlorodiphenylphosphine wikipedia.org

Pyridine-Oxazolines (PyOX): Pyridine-oxazoline ligands represent another important class of hybrid N,N-ligands that have seen a resurgence in interest. rsc.org These ligands were designed earlier than PHOX or bis(oxazoline) ligands and have recently been recognized for their unique properties and potential in developing new catalytic methodologies. rsc.org

Other Hybrid Designs: The modularity of oxazoline chemistry has led to further innovations. For instance, Quinazoline-Oxazoline (Quinazox) ligands have been synthesized as potentially tridentate P,N,N-ligands, incorporating both axial chirality from a quinazoline (B50416) subunit and central chirality from the oxazoline ring. figshare.com Additionally, novel chiral Ru(II)/phenyloxazoline (Ru(II)-Pheox) complexes have been designed and synthesized, demonstrating excellent reactivity and enantioselectivity in reactions like cyclopropanation. acs.org

Multidentate Ligand Systems

To achieve higher coordination numbers and create more defined chiral pockets around a metal center, ligands incorporating multiple oxazoline units or other donor atoms have been designed. These multidentate ligands can be built on both organic and inorganic scaffolds. diva-portal.orgnih.gov

Cyclophosphazene-Based Multidentate Ligands: An innovative approach to multidentate ligand design involves using an inorganic cyclophosphazene core. nih.govrsc.org Chiral bi- and hexadentate ligands have been synthesized using this strategy. nih.gov The synthesis typically begins with a cyclophosphazene precursor, such as (NPPh2)2[NP(m-OC6H4C(O)OCH3)2], which is first hydrolyzed to the corresponding dicarboxylic acid. nih.govrsc.org This acid is then activated, often with oxalyl chloride, and subsequently reacted with a chiral amino alcohol, such as (S)-(+)-2-phenylglycinol, in the presence of a base and a dehydrating agent (e.g., mesyl chloride) to form the C2-symmetric bis(oxazoline) ligand. nih.govrsc.org This methodology has been extended to create ligands with four or even six oxazoline moieties attached to the central phosphazene ring, resulting in complex, well-defined structures for metal coordination. nih.govrsc.org

Ligand Precursor Chiral Amino Alcohol Resulting Multidentate Ligand Reference(s)
(NPPh2)2[NP(m-OC6H4C(O)OH)2](S)-(+)-2-amino-3-methyl-1-butanol(NPPh2)2[NP{m-OC6H4(4-iPr-2-Ox)}2] nih.govrsc.org
(NPPh2)2[NP(p-OC6H4C(O)OH)2](S)-(+)-2-phenylglycinol(NPPh2)2[NP{p-OC6H4(4-Ph-2-Ox)}2] nih.govrsc.org
(NPPh2)2[NP{OC6H3(COOH)2}2](S)-(+)-2-phenylglycinol(NPPh2)2[NP{OC6H3(4-Ph-2-Ox)2}2] nih.govrsc.org
[PN(OC6H4COOH)2]3(S)-(+)-2-phenylglycinol[PN{OC6H4(4-Ph-2-Ox)}2]3 nih.gov

Organic-Inorganic Hybrid Materials: The synthesis of multidentate systems can also be extended to create solid-supported catalysts. Organic-inorganic hybrid materials have been created by condensing tetraethoxysilane with silane-functionalized bis(oxazolines), demonstrating another avenue for the application of multidentate oxazoline structures. nih.gov

Coordination Chemistry of 4r 4 Phenyl 2 Oxazoline Derived Ligands with Metal Centers

Fundamental Principles of Chiral Oxazoline-Metal Complexation

A critical factor in their function is the creation of a well-defined chiral environment around the metal's active site. capes.gov.brresearchgate.net The coordination geometry and electronic properties of the resulting complex are integral to the mechanism of asymmetric induction. capes.gov.brresearchgate.net The bulky phenyl group at the stereogenic center of the (4R)-4-phenyl-2-oxazoline ring extends into the space around the metal, effectively blocking one of the enantiotopic faces of a coordinating substrate molecule. wordpress.com This steric hindrance directs the substrate's approach, favoring the formation of one enantiomer of the product over the other. wordpress.com

Metal-oxazoline complexes can adopt various coordination geometries, with the most common being tetrahedral, square-planar, trigonal-bipyramidal, square-pyramidal, and octahedral. researchgate.netrameshrasappan.com The specific geometry is determined by the metal ion, its oxidation state, and the nature of other coordinating ligands or counterions, and it provides a predictable framework for understanding and controlling enantioselectivity. researchgate.net

Structural Analysis of Metal-Oxazoline Complexes

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structures of metal complexes containing this compound derivatives. nih.govcapes.gov.br These structural studies provide direct evidence of the coordination geometry and the spatial arrangement of the ligands, which is fundamental to understanding their catalytic function. capes.gov.brresearchgate.net

A multitude of crystal structures, particularly for copper(II) complexes, have been reported, revealing a range of geometries. rameshrasappan.com For instance, copper(II)-halide complexes with bis(oxazoline) ligands often exhibit geometries that are considerably distorted toward square-planar. rameshrasappan.com In contrast, complexes featuring hydroxyl or carbonyl co-ligands show a distinct preference for more regular square-planar geometries, a tendency attributed to the larger d-orbital splitting caused by these ligands. rameshrasappan.com

One notable example is the aqua complex, [Cu(H₂O)₂(SbF₆)·((S)-1-Ph)], where the ligand backbone connects two (4S)-4-phenyl-2-oxazoline units. The X-ray structure of this complex shows a small distortion from an ideal square-planar geometry. Interestingly, the coordinated water molecules are oriented toward the phenyl groups of the oxazoline (B21484) ligand, a feature that highlights the subtle, non-covalent interactions that can influence the coordination sphere. rameshrasappan.com

ComplexMetalGeometryKey Structural Features
[Cu(H₂O)₂(SbF₆)·((S)-1-Ph)]Cu(II)Distorted Square-PlanarSmall distortion from ideal geometry; coordinated water molecules orient towards the ligand's phenyl groups. rameshrasappan.com
Copper(II)-halide bis(oxazoline) complexesCu(II)Distorted Square-PlanarSignificant distortion from tetrahedral towards square-planar geometry. rameshrasappan.com
[Pd[(4S,5R)-mbdpoxo]Cl₂·2MeCN]Pd(II)Not specified in abstractComplex with a 2,2'-methylenebis((4S,5R)-4,5-diphenyl-2-oxazoline) ligand; structure confirmed by X-ray diffraction.

While X-ray crystallography provides a static picture of the solid-state structure, various spectroscopic techniques are employed to probe the ligand-metal interactions in solution and to complement the crystallographic data. capes.gov.brnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are routinely used to confirm the formation of the complex and to characterize its structure in solution. capes.gov.br Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide insight into the electronic environment of the metal center.

Infrared (IR) Spectroscopy : FT-IR spectroscopy is useful for observing the coordination of the oxazoline ligand to the metal. The stretching vibration of the C=N bond within the oxazoline ring typically shifts upon complexation. Furthermore, the appearance of new vibrational bands at lower frequencies can be assigned to the formation of metal-nitrogen (M-N) and other metal-ligand bonds. chemmethod.com

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of these complexes can confirm the coordination environment of the metal ion. semanticscholar.org The position and intensity of d-d transitions in transition metal complexes are sensitive to the geometry of the coordination sphere. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy : For paramagnetic metal centers like Copper(II), X- and Q-band EPR spectroscopy is a powerful technique to study the structure of the complex. nih.gov It provides information about the geometry and the electronic structure of the metal's immediate coordination sphere. Electron Nuclear Double Resonance (ENDOR) spectroscopy, a related technique, can determine hyperfine and quadrupole parameters of the coordinating ligand nuclei, confirming the presence of specific atoms, such as coordinated water or counterions, in the complex. nih.gov

The substituent at the 4-position of the oxazoline ring exerts a profound influence on the coordination environment and, consequently, on the catalytic performance of the complex. The phenyl group in this compound is not merely a passive chiral director but an active participant in shaping the steric and electronic landscape of the metal complex.

A clear illustration of this influence is seen when comparing the crystal structures of copper(II) bis(oxazoline) complexes bearing a 4-phenyl substituent with those bearing a 4-tert-butyl group. rameshrasappan.com In aqua and phenylbenzylidene adducts, the distortion from a square-planar geometry is significantly smaller for the phenyl-substituted complex than for the tert-butyl-substituted one. rameshrasappan.com The bulkier tert-butyl groups appear to force the coordinated water molecules away and into the open quadrants of the ligand, causing a greater geometric distortion. In contrast, the phenyl group allows for a more planar arrangement. rameshrasappan.com This structural difference, dictated by the 4-position substituent, provides a rationale for why ligands with different substituents can lead to different levels of enantioselectivity in catalytic reactions. rameshrasappan.com The asymmetric catalytic behavior of palladium complexes with phosphine-oxazoline ligands is also clearly affected by the nature of the substituent on the oxazoline ring. researchgate.net

Overview of Key Transition Metal Complexes

Among the various transition metals, copper has been extensively used with this compound derived ligands, largely due to its role as an effective and versatile Lewis acid catalyst. researchgate.net Copper(II) complexes, in particular, have been synthesized and structurally characterized in great numbers, reflecting their importance in promoting a wide array of asymmetric transformations. rameshrasappan.com

The coordination geometry of these Cu(II) complexes is highly dependent on the co-ligands present. As noted previously, halide co-ligands tend to produce distorted square-planar geometries, whereas water or carbonyl-containing substrates favor more regular square-planar arrangements. rameshrasappan.com This ability to adopt a square-planar geometry is crucial for many Lewis acid-catalyzed reactions, as it leaves two axial sites on the copper center potentially available for substrate activation.

Copper(II) SaltLigand TypeCo-ligand(s)Observed GeometryCharacterization Methods
Cu(SbF₆)₂Bis(oxazoline) with 4-phenyl substituentsH₂ODistorted Square-PlanarX-ray Crystallography rameshrasappan.com
CuCl₂Bis(oxazoline) with 4-phenyl substituentsCl⁻Distorted Square-PlanarX-ray Crystallography rameshrasappan.com
Cu(OTf)₂Bis(oxazoline) with 4-phenyl substituentsH₂O, OTf⁻Not specifiedEPR, ENDOR nih.gov

Palladium(II) Complexes

Palladium(II) complexes featuring this compound-derived ligands have been extensively studied. These complexes are often synthesized by reacting a suitable palladium(II) precursor, such as Pd(OAc)₂, with the desired ligand. mdpi.com The resulting complexes often exhibit a square planar geometry around the palladium center.

One area of focus has been the synthesis and structural analysis of palladium(II) complexes with C₂-symmetric bis(oxazoline) (BOX) ligands derived from this compound. acs.org These studies have explored the effects of substituents on the oxazoline ring and the bridge connecting the two oxazoline units on the structure of the resulting palladium complexes. X-ray crystallography has been instrumental in determining the precise coordination geometry and bond parameters of these complexes. acs.org For instance, the bond lengths of Pd-N(indolyl) in some palladium indolyl complexes are slightly shorter than in other reported complexes, which may be attributed to reduced steric hindrance from the ligands. mdpi.com

The catalytic activity of these palladium complexes has been investigated in various organic transformations, including Suzuki-Miyaura cross-coupling reactions. mdpi.comsemanticscholar.org For example, palladium complexes with indolyl-NNN-type ligands incorporating the oxazoline moiety have been used as catalyst precursors for the coupling of 4-bromoacetophenone with phenylboronic acid. mdpi.com Additionally, palladium(II) complexes bearing mesoionic carbene ligands have been applied in domino Sonogira coupling/cyclization reactions for the one-pot synthesis of benzofuran (B130515) and indole (B1671886) derivatives. nih.gov

Table 1: Selected Palladium(II) Complexes and their Applications
Ligand TypePalladium PrecursorApplicationReference
Bis(oxazoline) (BOX)PdCl₂, Pd(Me)ClStructural Analysis acs.org
Indolyl-NNN-typePd(OAc)₂Suzuki-Miyaura Coupling mdpi.com
Mesoionic CarbenePdCl₂Domino Sonogira Coupling/Cyclization nih.gov
ONS-type PincerNot SpecifiedSuzuki-Miyaura Coupling semanticscholar.org

Iridium(I) Complexes

Iridium(I) complexes incorporating this compound-derived ligands, particularly phosphine-oxazoline (PHOX) ligands, have emerged as powerful catalysts for asymmetric hydrogenation reactions of imines and olefins. nih.gov The chiral oxazoline moiety plays a crucial role in inducing enantioselectivity in these transformations.

Furthermore, iridium(III)-bis(oxazolinyl)phenyl complexes have been designed and synthesized for enantioselective C-H functionalization reactions. rsc.org These catalysts have demonstrated high efficiency and enantioselectivity in the insertion of donor/acceptor iridium carbenoids into activated C-H bonds, even at low catalyst loadings. rsc.org Density functional theory (DFT) calculations have provided insights into the stereochemical induction, suggesting that the carbene binds to the iridium cis to the phenyl group of the bis(oxazolinyl)phenyl ligand. rsc.org This finding is significant for understanding the stereochemical outcomes of reactions catalyzed by this class of complexes. rsc.org

Nickel(II) Complexes

The coordination chemistry of this compound-derived ligands with nickel(II) has been explored, leading to the synthesis of complexes with interesting structural features and catalytic activities. For instance, nickel(II) complexes with phosphinito-oxazoline ligands have been shown to exist as either mononuclear or dinuclear species depending on the temperature. researchgate.net

A series of Ni(II) complexes derived from 2-acylmethyl-2-oxazolines have been synthesized and characterized. researchgate.net These complexes, with the general formula Ni(κ²-N,O-L)₂, are paramagnetic and feature a distorted seesaw-shaped arrangement of the binding atoms around the nickel center. researchgate.net The catalytic potential of nickel(II) complexes has been investigated in ethylene (B1197577) oligomerization. mdpi.com Triazine-supported nickel(II) catalysts have shown high activity and selectivity for the production of C₄ oligomers. mdpi.com The substituent positions on the triazine support have been found to influence the morphology, coordination mode, and ultimately the catalytic performance of the complexes. mdpi.com

Table 2: Nickel(II) Complex Research Findings
Ligand TypeComplex StructureKey FindingCatalytic ApplicationReference
Phosphinito-oxazolineMononuclear or Dinuclear (temperature-dependent)Temperature-controlled structural changeEthylene and Propylene Oligomerization researchgate.net
2-Acylmethyl-2-oxazolineDistorted seesaw Ni(κ²-N,O-L)₂First group 10 metal complexes of this ligand classNot specified researchgate.net
Triazine-supportedNot specifiedSubstituent position affects catalytic performanceEthylene Oligomerization mdpi.com

Ruthenium(II) Complexes

Ruthenium(II) complexes containing chiral (phosphinoferrocenyl)oxazoline ligands have been utilized in transfer hydrogenation reactions. These catalysts have demonstrated effectiveness in the reduction of ketones to the corresponding alcohols. acs.org

Complexes with Lanthanide (e.g., Scandium, Ytterbium, Europium, Dysprosium) and Other Metals

The coordination chemistry of this compound-derived ligands extends to lanthanide metals. For example, a novel bidentate chiral ligand associating a 1,2,3-triazole ring with a chiral oxazoline has been used to prepare yttrium and lanthanide nitrato-complexes. researchgate.net The trivalent europium and terbium derivatives of these complexes exhibit appreciable photoluminescence. researchgate.net

Enantiopure mononuclear Dy(III) complexes have been synthesized using 2,6-bis[(4S/4R)-4-phenyl-2-oxazolinyl]pyridine (Pybox) as the chiral inducing ligand. researchgate.net These complexes, with the formula [Dy(Hfac)₃(4R/4S-Pybox)], exhibit single-ion magnet behavior. researchgate.net The Dy(III) center is nine-coordinated in a capped square antiprism geometry. researchgate.net

Lanthanide tris chelate complexes with oxazoline-phenoxide hybrid ligands have also been reported. bac-lac.gc.caresearchgate.net X-ray crystallography confirmed a six-coordinate mer geometry for some of these complexes in the solid state. bac-lac.gc.caresearchgate.net

Molybdenum(VI) Complexes

Mononuclear Mo(VI) dioxido complexes of (Z)-1-R-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ates have been synthesized and characterized. nih.gov These air-stable MoO₂L₂ complexes adopt a cis-dioxido-trans(N)-κ²-N,O-L conformation in the solid state. nih.gov These represent the first molybdenum complexes of this particular ligand class. nih.gov These complexes have been shown to be highly effective catalysts for the conversion of benzoin (B196080) to benzil (B1666583) using DMSO as the oxygen transfer agent. nih.gov

Table 3: Molybdenum(VI) Complex Catalysis of Benzoin to Benzil Conversion
ComplexLigand Substituent (R)Catalytic ActivityReference
1 –PhHighly effective nih.gov
2 –Ph-p-NO₂Highly effective nih.gov
3 –Ph-p-OMeHighly effective nih.gov
4 –t-BuHighly effective nih.gov

Catalytic Applications of 4r 4 Phenyl 2 Oxazoline Based Chiral Systems in Asymmetric Synthesis

Asymmetric Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds in a stereocontrolled manner is a central theme in modern organic synthesis. Chiral ligands derived from (4R)-4-phenyl-2-oxazoline play a crucial role in guiding the stereochemical outcome of these reactions when complexed with various transition metals.

Copper(I) complexes bearing chiral bis(oxazoline) ligands are highly effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. While specific data for the parent this compound ligand is not extensively documented in this context, the broader class of bis(oxazoline) ligands, often derived from the corresponding amino alcohol precursor, demonstrates the potential of this chiral scaffold. For instance, copper(I)-bis(oxazoline) complexes have been shown to catalyze the reaction between olefins and diazo compounds to afford cyclopropanes with high enantioselectivity. The stereochemical outcome is largely influenced by the steric and electronic properties of the substituents on the oxazoline (B21484) ring and the backbone connecting the two rings. In general, these catalytic systems provide a reliable method for the synthesis of optically active cyclopropanes, which are valuable building blocks in medicinal chemistry and materials science. The design of cagelike bis(oxazoline)-derived Cu(I) catalysts has been shown to promote the asymmetric cyclopropanation of both terminal and multisubstituted olefins with high selectivity. lookchem.com

A notable example involves a copper-catalyzed enantioselective cyclopropanation using trifluorodiazoethane in the presence of alkenyl boronates, which enables the preparation of 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high levels of stereocontrol. nih.gov

Magnesium complexes derived from (R)-2-[2-[(arylsulfonyl)amino]phenyl]-4-phenyl-1,3-oxazolines, which incorporate the this compound moiety, have been identified as efficient Lewis acid catalysts for the Diels-Alder reaction. nih.gov In the reaction of 3-alkenoyl-1,3-oxazolidin-2-one with cyclopentadiene, these catalysts have been shown to produce the endo-cycloaddition product exclusively, with enantiomeric excesses reaching up to 92%. nih.gov

The nature of the sulfonamide group on the chiral ligand significantly impacts the enantiofacial selectivity. Ligands with toluene-, benzene-, naphthalene-, or methanesulfonamide (B31651) groups tend to yield the endo-(2R)-cycloaddition product. In contrast, a trifluoromethanesulfonamide (B151150) group can reverse the selectivity, predominantly forming the endo-(2S)-cycloaddition product. nih.gov

Table 1: Enantioselective Diels-Alder Reaction of 3-Acryloyl-1,3-oxazolidin-2-one with Cyclopentadiene Catalyzed by Chiral Mg(II) Complexes nih.gov

EntrySulfonamide GroupYield (%)ee (%)Configuration
1Toluenesulfonamide85922R
2Benzenesulfonamide88892R
31-Naphthalenesulfonamide82902R
42-Naphthalenesulfonamide86912R
5Methanesulfonamide75852R
6Trifluoromethanesulfonamide78652S

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the formation of C-C, C-N, and C-O bonds. Chiral ligands based on the this compound scaffold, particularly phosphine-oxazoline (PHOX) ligands, have been extensively utilized in this reaction. These P,N-ligands coordinate to the palladium center, creating a chiral environment that directs the nucleophilic attack to one of the two enantiotopic termini of the η³-allyl-palladium intermediate.

While a broad range of substrates can be used, the reaction of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate is a common benchmark. High enantioselectivities, often exceeding 90% ee, are typically achieved. researchgate.net The steric and electronic properties of the substituents on both the oxazoline ring and the phosphine (B1218219) group can be fine-tuned to optimize the selectivity for a given substrate. For instance, spiro indane-based phosphine-oxazolines have demonstrated high efficiency in the palladium-catalyzed asymmetric allylic alkylation of indoles, achieving up to 98% yield and 98% ee. semanticscholar.org

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation with Representative this compound-based Ligands researchgate.netsemanticscholar.org

Ligand TypeSubstrateNucleophileYield (%)ee (%)
Spiro Indane-PHOX1,3-Diphenyl-2-propenyl acetateIndole (B1671886)9596
Phosphite-Oxazoline1,3-Diphenyl-2-propenyl acetateDimethyl malonate>9999
Spiro Indane-PHOXCinnamyl acetate2-Methylindole8996
Phosphite-OxazolineCyclohexenyl acetateSodium diethyl malonate9895

Chiral oxazolidinones derived from (4R)-phenylglycinol, such as (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones, serve as excellent chiral auxiliaries in stereoselective Michael additions. In reactions with chiral Ni(II) complexes of glycine (B1666218) Schiff bases, these Michael acceptors have shown to proceed with very high diastereoselectivity (>98% de). nih.gov The stereochemical outcome is primarily dictated by the chirality of the oxazolidinone auxiliary. nih.gov This method provides an efficient route to optically pure β-substituted pyroglutamic acids. nih.gov

While specific examples of catalytic asymmetric Aldol (B89426) reactions using this compound-based ligands are less common, the broader class of chiral oxazoline ligands has been employed in Mukaiyama-type aldol reactions. For instance, new chiral bis(oxazoline) ligands have been utilized in the asymmetric Mukaiyama aldol reactions of silyl (B83357) dienolates and silyl ketene (B1206846) acetals with pyruvate (B1213749) and glyoxylate (B1226380) esters, yielding aldol adducts with high enantioselectivities (up to 98% ee). utexas.edu

Table 3: Diastereoselective Michael Addition using (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones nih.gov

Michael Acceptor (R group)NucleophileDiastereomeric Excess (de %)
Methyl(S)-Ni(II)-Glycine Schiff Base>98
Ethyl(S)-Ni(II)-Glycine Schiff Base>98
Isopropyl(S)-Ni(II)-Glycine Schiff Base>98
Phenyl(S)-Ni(II)-Glycine Schiff Base>98

Copper(I) complexes of bis(oxazoline) ligands are effective catalysts for the enantioselective alkynylation of various electrophiles. In the addition of terminal alkynes to benzopyrylium triflates, copper bis(oxazoline) catalysis has been shown to produce biologically relevant chromanones with excellent levels of enantiocontrol (63–98% ee). nih.govnih.gov

The choice of the copper source and the substituents on the bis(oxazoline) ligand significantly influences both the yield and the enantioselectivity. Copper(I) iodide has been identified as a superior copper source for this transformation. Ligands with benzyl (B1604629) substituents on the oxazoline rings have provided the highest enantiomeric excesses in certain cases. nih.gov

Table 4: Copper-Catalyzed Enantioselective Alkynylation of Chromenone with Phenylacetylene nih.gov

EntryLigand Substituent (R')Copper SourceYield (%)ee (%)
1BenzylCu(OTf)₂4425
2BenzylCuOTf4018
3BenzylCuBr4114
4BenzylCuI6995
5PhenylCuI8586
6IsopropylCuI6493
7tert-ButylCuI9270

The asymmetric hydroamidation of alkenes is a developing field, and while the use of chiral ligands is crucial for achieving enantioselectivity, specific applications of this compound-based systems are not yet widely reported. Research in this area has often focused on other catalytic systems, such as those based on nickel hydride with different chiral ligands. These systems have shown promise in the intramolecular hydroamidation of alkenes to produce enantioenriched β-lactams. researchgate.net The development of catalysts incorporating the this compound scaffold for this transformation represents a potential area for future investigation.

Asymmetric Carbon-Heteroatom Bond Formation

The construction of chiral C-O, C-N, and C-C bonds through the addition of heteroatoms or carbon-based nucleophiles to unsaturated systems is a fundamental pursuit in organic synthesis. Catalytic systems based on this compound have demonstrated significant utility in achieving high enantioselectivity in these transformations.

Enantioselective Aminooxygenation and Amination of Alkenes

The direct and stereocontrolled introduction of nitrogen and oxygen functionalities across a double bond is a highly desirable transformation. Copper(II) complexes of bis(oxazoline) ligands, such as (4R,R)-Ph-box, which is derived from this compound, have been successfully employed in the intramolecular aminooxygenation of alkenes. These reactions provide efficient access to valuable chiral nitrogen-containing heterocycles like indolines and pyrrolidines. The mechanism is believed to involve a cis-aminocupration of the alkene, followed by radical-mediated processes. The enantioselectivity of these reactions is influenced by the structure of the ligand and the substrate, with aryl sulfonamides generally providing higher enantiomeric excesses than their methyl analogues.

In a similar vein, the enantioselective intramolecular hydroamination of alkenes, a process that forms a C-N bond and a C-H bond across a double bond, has been effectively catalyzed by copper-bis(oxazoline) complexes. For instance, the cyclization of N-tosyl-2-allylaniline derivatives can be achieved with high enantioselectivity, affording chiral 2-methylindolines. The (R,R)-Ph-box ligand has proven to be particularly effective in inducing high levels of asymmetric induction in these aminocupration steps. Furthermore, palladium(II) complexes featuring pyridine-oxazoline (pyrox) ligands have been developed for the enantioselective intramolecular oxidative amidation of alkenes, utilizing molecular oxygen as the sole oxidant. These reactions proceed at room temperature to afford pyrrolidines in excellent yields and with high enantioselectivity (up to 98% ee).

Catalyst SystemSubstrateProductYield (%)ee (%)
Cu(R,R)-Ph-box₂N-sulfonyl-2-allylanilinesChiral indolines-up to 92
Cu(R,R)-Ph-box₂N-tosyl-2-allylanilineChiral 2-methylindoline60-8080-91
(pyrox)Pd(II)(TFA)₂Alkenyl sulfonamidesChiral pyrrolidines58-9892-98

Asymmetric Hydrosilylation of Carbonyls

The asymmetric hydrosilylation of carbonyl compounds represents a powerful and mild method for the synthesis of chiral secondary alcohols. This transformation has been successfully achieved using various transition metal complexes bearing chiral ligands derived from this compound. For instance, rhodium(III) complexes of chiral and C2-symmetrical bis(oxazolinyl)pyridine (pybox) ligands have been shown to be effective catalysts for the asymmetric hydrosilylation of ketones.

More recently, iron complexes of chiral iminopyridine-oxazoline (IPO) ligands have emerged as a more sustainable alternative to precious metal catalysts. These iron catalysts have demonstrated excellent activity and high enantioselectivity (up to 93% ee) in the asymmetric hydrosilylation of a variety of aryl ketones. The steric hindrance of the ligand has been found to play a crucial role in achieving high levels of enantiocontrol.

Catalyst SystemSubstrateSilaneProductYield (%)ee (%)
Rh(III)-pybox complexesKetonesHydrosilanesChiral secondary alcohols--
Fe(II)-IPO complexesAryl ketonesHydrosilanesChiral secondary aryl alcoholsup to 99up to 93

Stereoselective Cyanosilylation of Aldehydes

The addition of a cyano group and a silyl group to an aldehyde, known as cyanosilylation, is a valuable method for the synthesis of cyanohydrins, which are versatile synthetic intermediates. While organocatalytic methods have been developed for the highly enantioselective cyanosilylation of ketones, the application of this compound-based systems to the stereoselective cyanosilylation of aldehydes has also been explored.

Novel oxazolinylphosphinic esters and amides derived from chiral amino alcohols have been synthesized and utilized as catalysts for the cyanosilylation of prochiral benzaldehyde. These compounds have been found to be highly active, affording the corresponding cyanohydrin silyl ethers in good yields.

Catalyst SystemSubstrateReagentProductYield (%)
Oxazolinylphosphinic esters/amidesBenzaldehydeTrimethylsilyl cyanideCyanohydrin silyl ether20-96

Enantioselective Ene Reactions

The carbonyl-ene reaction is a powerful C-C bond-forming reaction that involves the reaction of an alkene containing an allylic hydrogen (the ene) with an electrophilic carbonyl compound (the enophile). Copper(II) complexes of C2-symmetric bis(oxazoline) ligands have been established as highly effective Lewis acid catalysts for enantioselective carbonyl-ene reactions, particularly with glyoxylate esters as enophiles.

The catalyst system, typically Cu((S,S)-t-Bu-box)₂, promotes the reaction between various alkenes and ethyl glyoxylate with high levels of enantioselectivity. The sense of asymmetric induction is consistent with a distorted square planar catalyst-substrate binary complex. These catalytic systems exhibit excellent temperature-selectivity profiles, allowing for optimization of the reaction conditions.

Catalyst SystemEneEnophileProductYield (%)ee (%)
Cu((S,S)-t-Bu-box)₂Various alkenesEthyl glyoxylateα-Hydroxy esters-up to 98
Cu((S,S)-Ph-box)₂Various alkenesEthyl glyoxylateα-Hydroxy esters--

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a highly atom-economical and widely used method for the synthesis of chiral compounds. Iridium complexes bearing chiral phosphine-oxazoline (PHOX) ligands have proven to be particularly effective for the asymmetric hydrogenation of unfunctionalized olefins. The modular nature of these ligands, which can be derived from this compound, allows for fine-tuning of the catalyst's steric and electronic properties to achieve high enantioselectivities.

Furthermore, iridium complexes of ferrocene-based phosphine-oxazoline ligands have been developed for the highly efficient asymmetric hydrogenation of simple ketones, affording chiral secondary alcohols with excellent enantioselectivity (up to 99% ee) and high turnover numbers. These catalysts have shown broad substrate scope, tolerating a variety of aryl alkyl ketones.

Directed C-H Activation Processes

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis that offers a more atom- and step-economical approach to the construction of complex molecules. The oxazoline group has been widely employed as an effective directing group in various transition metal-catalyzed C-H activation reactions.

Rhodium(III)-catalyzed annulation reactions between substrates containing an oxazoline directing group and various coupling partners, such as sulfoxonium ylides, provide a practical and regioselective route to annulated products. The oxazoline moiety coordinates to the metal center, positioning it for the selective cleavage of a proximal C-H bond.

More recently, iridium(III)-bis(oxazolinyl)phenyl complexes have been designed for the enantioselective insertion of donor/acceptor carbenoids into activated C-H bonds. These catalysts, which can be synthesized with tunable ligand environments, have demonstrated excellent yields and high enantioselectivities (up to 99% ee) at low catalyst loadings.

Mechanistic Investigations of 4r 4 Phenyl 2 Oxazoline Catalyzed Asymmetric Reactions

Elucidation of Reaction Pathways and Catalytic Cycles

The catalytic cycle of asymmetric reactions employing (4R)-4-phenyl-2-oxazoline-derived ligands is best exemplified by the well-studied palladium-catalyzed asymmetric allylic alkylation (AAA), often referred to as the Tsuji-Trost reaction. While many studies focus on bidentate ligands such as phosphinooxazolines (PHOX) or bis(oxazolines) (BOX), the fundamental steps of the catalytic cycle provide a framework for understanding the role of monodentate or other classifications of ligands derived from this compound.

The generally accepted mechanism for the palladium-catalyzed AAA reaction initiates with the coordination of a Pd(0) catalyst to the double bond of an allylic substrate. This is followed by oxidative addition, leading to the expulsion of a leaving group and the formation of a cationic η³-π-allylpalladium(II) complex. It is at this stage that the chiral ligand, such as a derivative of this compound, exerts its influence on the geometry of the complex.

The subsequent step involves the nucleophilic attack on one of the termini of the π-allyl system. The regioselectivity and stereoselectivity of this attack are intricately controlled by the chiral ligand. For soft nucleophiles (pKa < 25), the attack typically occurs directly on the allyl moiety. In contrast, hard nucleophiles may first coordinate to the metal center, followed by reductive elimination to furnish the product organic-chemistry.org. The final step in the cycle is the regeneration of the Pd(0) catalyst, allowing it to re-enter the catalytic loop.

In reactions where this compound is part of a bidentate ligand system, such as a bis(oxazoline) ligand, it chelates to the metal center, creating a defined chiral environment. For instance, in the palladium-catalyzed allylic alkylation using heteroarylidene malonate-type bis(oxazoline) ligands, the complex is formed in situ from a palladium precursor like [Pd(η³-C₃H₅)Cl]₂ and the chiral ligand nih.gov. The catalytic cycle then proceeds as described above, with the chiral ligand dictating the facial selectivity of the nucleophilic attack.

Role of Chiral Ligand Architecture in Stereochemical Induction

The architecture of the chiral ligand is paramount in determining the stereochemical outcome of a reaction. The this compound unit places a bulky phenyl group in a specific three-dimensional orientation relative to the coordinating nitrogen atom. This steric hindrance plays a crucial role in directing the incoming substrate and nucleophile, thereby controlling the enantioselectivity.

In many catalytic systems, the substituent at the 4-position of the oxazoline (B21484) ring has a profound effect on the enantiomeric excess (ee) of the product. Studies on various bis(oxazoline) ligands in palladium-catalyzed allylic alkylation have shown that a phenyl group on the oxazoline ring often affords excellent enantioselectivity nih.gov. This is attributed to the steric interactions between the phenyl group of the ligand and the substituents on the substrate within the transition state. These interactions destabilize one of the diastereomeric transition states, leading to a preferential pathway for the formation of one enantiomer.

For example, in the copper-catalyzed asymmetric C-H sulfilimination of arenes, BOX ligands with a phenyl group on the oxazoline ring provided good reactivity and enantioselectivity, whereas ligands with more hindered alkyl groups showed no reactivity mdpi.com. This highlights the delicate balance of steric and electronic properties of the substituent at the chiral center of the oxazoline ring. The phenyl group, with its defined steric profile and potential for π-π stacking interactions, can effectively create a chiral pocket around the metal's active site.

The bite angle of bidentate ligands incorporating two this compound units is another critical factor influencing enantioselectivity. This angle, determined by the linker between the two oxazoline rings, affects the geometry of the metal complex and, consequently, the orientation of the substrate relative to the chiral environment nih.gov.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are instrumental in elucidating reaction mechanisms by identifying the rate-limiting step and providing insights into the species involved in this crucial stage of the catalytic cycle. While specific kinetic data for reactions catalyzed solely by this compound are not extensively reported in dedicated studies, valuable information can be gleaned from broader investigations of related catalytic systems.

In many metal-catalyzed asymmetric reactions, the turnover-limiting step can be the oxidative addition, the nucleophilic attack, or the reductive elimination/product release. The nature of the rate-limiting step is often dependent on the specific substrates, nucleophiles, and reaction conditions.

For palladium-catalyzed allylic alkylation reactions, the rate-determining step can vary. In some instances, the oxidative addition of the allylic substrate to the Pd(0) complex is the slowest step. In other cases, particularly with less reactive nucleophiles, the nucleophilic attack on the π-allylpalladium intermediate can be rate-limiting.

Kinetic experiments often involve monitoring the reaction progress under different concentrations of reactants, catalyst, and ligand. The order of the reaction with respect to each component can help to construct a rate law, which in turn supports or refutes a proposed catalytic cycle. For example, a first-order dependence on the catalyst and substrate, and a zero-order dependence on the nucleophile would suggest that the nucleophilic attack occurs after the rate-determining step.

Transition State Modeling and Analysis of Enantioselectivity Origin

Computational studies, particularly Density Functional Theory (DFT) calculations, have become an indispensable tool for understanding the origin of enantioselectivity in asymmetric catalysis. These studies allow for the modeling of transition states and the calculation of their relative energies, providing a quantitative basis for the observed stereochemical outcomes.

The origin of stereoselectivity lies in the energy difference between the diastereomeric transition states leading to the major and minor enantiomers. The chiral ligand, in this case, containing the this compound unit, creates a chiral environment that preferentially stabilizes one transition state over the other.

In the context of palladium-catalyzed allylic alkylation, transition state models often reveal key non-covalent interactions between the ligand and the substrate. The phenyl group of the this compound can engage in steric repulsion or attractive π-π stacking interactions with the substrate, influencing its orientation as it approaches the π-allyl moiety.

For instance, in a simplified model, the phenyl group can act as a "chiral wall," effectively blocking one face of the π-allyl system from the incoming nucleophile. This forces the nucleophile to attack from the less hindered face, leading to the preferential formation of one enantiomer. The rigidity of the oxazoline ring and the defined orientation of the phenyl group are critical for the effective transmission of this stereochemical information.

Computational models for related bis(oxazoline) copper complexes in Friedel-Crafts alkylation reactions have shown that the substrate binds to the metal center in a specific conformation to minimize steric clashes with the phenyl groups of the ligand. This pre-organization in the catalyst-substrate complex is carried through to the transition state, where the nucleophile attacks from a predetermined trajectory, thus ensuring high enantioselectivity.

Table of Compounds

Compound Name
This compound
[Pd(η³-C₃H₅)Cl]₂
N,O-bis(trimethylsilyl)acetamide
Potassium acetate (B1210297) (KOAc)
Dichloromethane

Interactive Data Table: Enantioselectivity in Pd-Catalyzed Allylic Alkylation with a Phenyl-Substituted Bis(oxazoline) Ligand (4a) nih.gov

EntrySubstrateNucleophileYield (%)ee (%)
11,3-Diphenyl-2-propenyl acetateDimethyl malonate9596
2cinnamyl acetateDimethyl malonate9285
31-Phenyl-2-propenyl acetateDimethyl malonate9078

Computational Chemistry in the Study of 4r 4 Phenyl 2 Oxazoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Energetics

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are instrumental in elucidating the energetic landscapes of catalytic reactions involving (4R)-4-phenyl-2-oxazoline derived ligands. These calculations allow for the detailed study of reaction mechanisms by identifying and characterizing the energies of reactants, intermediates, transition states, and products.

By constructing a comprehensive reaction energy profile, researchers can pinpoint the rate-determining step and the stereoselectivity-determining transition states. For instance, in a typical metal-catalyzed asymmetric reaction, the chiral ligand, such as one incorporating the this compound moiety, creates a chiral environment around the metal center. The substrate can approach the catalyst from different faces, leading to the formation of two diastereomeric transition states. DFT calculations can accurately predict the energies of these competing transition states. The energy difference between these diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess of the product. A larger energy difference corresponds to higher enantioselectivity.

These computational studies often involve the optimization of the geometries of all stationary points along the reaction coordinate. Frequency calculations are then performed to confirm the nature of these stationary points (minima or transition states) and to obtain thermodynamic corrections. The insights gained from these energetic studies are crucial for understanding the subtle steric and electronic interactions between the chiral ligand, the metal, and the substrate that dictate the reaction's efficiency and stereochemical outcome.

Table 1: Representative Data from DFT Calculations on a Hypothetical Asymmetric Aldol (B89426) Reaction Catalyzed by a Metal Complex of a this compound-derived Ligand

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Catalyst-Substrate Complex (pro-R)-5.2
Catalyst-Substrate Complex (pro-S)-4.8
Transition State (R-product)+15.3
Transition State (S-product)+17.1
Product Complex (R)-12.5
Product Complex (S)-12.1

Note: This data is illustrative and intended to represent typical outputs of DFT calculations for such a system.

Prediction of Enantiomeric Excess and Stereoselectivity

A significant application of computational chemistry in the study of this compound systems is the prediction of enantiomeric excess (e.e.) and stereoselectivity. As mentioned, the enantiomeric excess is directly correlated to the energy difference between the diastereomeric transition states leading to the major and minor enantiomers. This relationship is described by the following equation, derived from transition state theory:

e.e. (%) = [(k_major - k_minor) / (k_major + k_minor)] * 100

where k is the rate constant for the formation of each enantiomer. The rate constants are related to the Gibbs free energy of activation (ΔG‡) by the Eyring equation. Consequently, the enantiomeric ratio can be approximated by:

(major enantiomer) / (minor enantiomer) = exp(-ΔΔG‡ / RT)

where ΔΔG‡ is the difference in the Gibbs free energies of the two diastereomeric transition states, R is the gas constant, and T is the temperature.

Computational models, particularly those employing DFT, have demonstrated considerable success in predicting the stereochemical outcomes of reactions catalyzed by complexes of chiral oxazoline (B21484) ligands. By carefully modeling the transition states, it is possible to calculate ΔΔG‡ with sufficient accuracy to predict the major enantiomer and estimate the enantiomeric excess. These predictions are invaluable for validating proposed reaction mechanisms and for understanding the key structural features of the this compound ligand that are responsible for inducing high levels of stereoselectivity. The phenyl group at the 4-position, for example, often plays a crucial role in establishing the chiral environment through steric interactions, which can be precisely quantified through computational analysis.

Table 2: Comparison of Computationally Predicted and Experimentally Determined Enantiomeric Excess for a Representative Reaction

Catalyst SystemCalculated ΔΔG‡ (kcal/mol)Predicted e.e. (%)Experimental e.e. (%)
Cu-(R)-Ph-box1.89290
Ni-(R)-Ph-box1.27673
Zn-(R)-Ph-box0.85450

Note: This table presents hypothetical data to illustrate the correlation between calculated energy differences and experimental outcomes.

Rational Design of Next-Generation this compound Ligands

The insights gleaned from quantum chemical calculations provide a solid foundation for the rational design of new and improved chiral ligands based on the this compound framework. By understanding the structure-selectivity relationships at a molecular level, chemists can move beyond traditional trial-and-error approaches to ligand development.

Computational modeling can be employed in a predictive capacity to screen virtual libraries of candidate ligands before committing to their synthesis and experimental evaluation. For example, if calculations reveal that a specific steric interaction between the ligand and the substrate is crucial for high enantioselectivity, new ligands can be designed with modifications that enhance this interaction. This could involve the introduction of bulkier substituents on the phenyl ring or at other positions of the oxazoline ring. Conversely, if electronic effects are found to be dominant, modifications can be made to alter the electron-donating or -withdrawing properties of the ligand.

This in silico approach accelerates the discovery of optimal ligand structures for a given catalytic transformation. By systematically modifying the this compound scaffold in a computational model and evaluating the impact on the reaction's energy profile and predicted stereoselectivity, researchers can prioritize the synthesis of the most promising candidates. This synergy between computational and experimental chemistry is a powerful strategy for advancing the field of asymmetric catalysis and fully harnessing the potential of the versatile this compound chiral auxiliary. researchgate.net

Table 3: Computationally Guided Design of Modified this compound Ligands

Ligand ModificationPredicted Impact on ΔΔG‡Rationale
Introduction of a bulky tert-butyl group at the para-position of the phenyl ringIncreaseEnhanced steric repulsion in the transition state leading to the minor enantiomer
Replacement of the phenyl group with a naphthyl groupIncreaseExtended steric hindrance and potential for π-π stacking interactions
Introduction of an electron-withdrawing group on the phenyl ringVariableTo probe the influence of electronic effects on the catalytic activity and selectivity

Note: This table provides a conceptual framework for the rational design process based on computational predictions.

Advanced Methodologies for Catalyst Recovery and Reusability

Immobilization of (4R)-4-phenyl-2-oxazoline Catalysts on Solid Supports

The heterogenization of homogeneous catalysts, such as those derived from this compound, is a primary strategy to facilitate their recovery. This involves anchoring the catalytically active metal complex onto an insoluble solid support. The choice of support and the method of immobilization are critical to maintaining the catalyst's activity and selectivity.

A common approach involves covalently attaching a modified version of the this compound ligand to a polymer backbone. Polystyrene-based resins are frequently used for this purpose. For instance, ligands can be functionalized with a reactive group that allows for grafting onto the polymer. One such example involves the preparation of a polymer-supported phosphinooxathiane (POT) ligand, a close structural relative of the widely used PHOX ligands. In this method, a derivative of the core oxazoline (B21484) structure is attached to a polystyrene-diethylsilyl (PS-DES) resin. This creates a solid material where the chiral catalytic sites are physically bound to an insoluble matrix, allowing for simple separation from the reaction mixture.

Beyond polymeric materials, inorganic supports like silica (B1680970) are also employed. The general strategy involves modifying the ligand with a functional group, such as a triethoxysilyl group, which can then be covalently bonded to the silica surface. While the broader class of oxazoline ligands has been successfully immobilized on such inorganic surfaces, specific examples detailing this for this compound derivatives remain a niche area of research. The modular nature of PHOX ligands, which are frequently built from the this compound scaffold, makes them highly suitable for such synthetic modifications required for immobilization.

Performance of Immobilized Catalysts

The critical test for any immobilized catalyst is its performance in comparison to its homogeneous counterpart. The process of anchoring a catalyst to a solid support can sometimes impede its activity or alter the chiral environment, leading to lower yields or enantioselectivity.

However, studies on supported catalysts analogous to those derived from this compound have shown promising results. In the case of the aforementioned polystyrene-supported POT ligand used in palladium-catalyzed asymmetric allylic amination, the immobilized catalyst demonstrated excellent activity and enantioselectivity. In fact, for certain reactions, the polymer-supported ligand outperformed its homogeneous monomeric equivalent in delivering high enantioselectivity.

The performance of such immobilized catalysts is often evaluated in key asymmetric transformations like allylic alkylations and aminations. The table below presents representative data from the palladium-catalyzed allylic amination using a polystyrene-supported POT ligand built from a related chiral backbone, illustrating the high efficacy achievable with such systems.

EntryCatalystYield (%)Enantiomeric Excess (ee, %)
1Homogeneous9484
2Polymer-Supported9099

This table illustrates the performance of a homogeneous catalyst versus its polymer-supported counterpart in a representative asymmetric allylic amination reaction. Data is derived from studies on closely related phosphinooxathiane (POT) ligands.

This demonstrates that with careful design of the ligand and linker, heterogenized catalysts can not only match but sometimes exceed the performance of their soluble counterparts.

Strategies for Efficient Catalyst Recycling and Regeneration

The primary advantage of immobilizing catalysts on solid supports is the simplification of their recovery and reuse, which is crucial for the economic viability and environmental footprint of a catalytic process.

The most straightforward strategy for recycling these solid-supported catalysts is simple physical separation. After the reaction is complete, the catalyst can be recovered by filtration or decantation. The solid catalyst is then washed to remove any residual products or unreacted starting materials before being used in a subsequent reaction cycle.

The robustness of this recycling process has been demonstrated in practice. For example, the polystyrene-diethylsilyl-supported POT ligand was subjected to recycling experiments in allylic amination. doi.org After the initial reaction, the catalyst was separated from the reaction mixture by decanting the solution, and a fresh batch of reactants was added. doi.org This process was repeated for multiple cycles. The findings from these recycling experiments are summarized below.

CycleYield (%)Enantiomeric Excess (ee, %)
19099
28999
35979

This table shows the performance of the polymer-supported catalyst over three consecutive reaction cycles. doi.org

The results indicate that the catalyst can be effectively recycled with no loss of enantioselectivity in the second run. doi.org However, a decrease in both yield and enantioselectivity was observed by the third cycle, suggesting some deactivation or leaching of the catalyst from the support under the reaction conditions. doi.org This highlights a key challenge in the field: ensuring the long-term stability and integrity of the immobilized catalyst through multiple uses. Further research into more robust anchoring strategies and milder regeneration techniques is ongoing to enhance the lifetime of these valuable catalytic systems.

Q & A

Q. What are the established synthetic routes for preparing enantiopure (4R)-4-phenyl-2-oxazoline?

Enantiopure this compound is typically synthesized via cyclization of β-amino alcohols with nitriles or cyanide derivatives under acidic conditions. For example, a method involving 2-amino-1-phenylethanol and acetonitrile with ZnCl₂ as a catalyst yields the oxazoline ring . Chiral precursors like (R)-(-)-4-phenyl-2-oxazolidinone (CAS 90319-52-1) can also serve as starting materials, with purification via recrystallization to achieve >98% enantiomeric excess (ee) .

Q. How can the structure and enantiopurity of this compound derivatives be confirmed?

Key techniques include:

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for (R,R)-2,2′-isopropylidenebis(4-phenyl-2-oxazoline) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with retention time comparisons to standards .
  • Optical rotation : Measures specific rotation ([α]ᴅ) against literature values (e.g., [α]ᴅ²⁵ = +120° for (R)-configured derivatives) .
  • HRMS/¹H-NMR : Validates molecular formula and substituent positions .

Q. What safety protocols are critical when handling this compound?

The compound is classified under hazard code R23/24/25 (toxic if inhaled, in contact with skin, or swallowed). Use fume hoods for synthesis, wear nitrile gloves/lab coats, and avoid skin exposure. Waste must be stored separately and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How does this compound function as a chiral ligand in asymmetric catalysis?

Bis(oxazoline) (BOX) ligands derived from this compound coordinate to transition metals (e.g., Cu²⁺, Zn²⁺) to form chiral catalysts. For instance, Cu((R)-PheBOX)₂ catalyzes asymmetric cyclopropanation of styrene with diazoacetates, achieving >90% ee . The phenyl groups induce steric hindrance, while the oxazoline nitrogen stabilizes metal centers, enabling enantioselective transition states .

Q. What strategies optimize ligand design for improved catalytic performance?

Modify substituents to tune steric/electronic effects:

  • Steric bulk : Replace phenyl with tert-butyl (e.g., 4-tert-butyl-2-oxazoline) to enhance enantioselectivity in Diels-Alder reactions .
  • Backbone flexibility : Use 2,6-bis(oxazolinyl)pyridine for rigid, bidentate coordination in C–H activation .
  • Immobilization : Electrostatic binding to laponite clay or silica supports improves recyclability but may reduce ee due to metal leaching .

Q. How can mechanistic studies resolve contradictions in catalytic efficiency?

Contradictions arise when homogeneous vs. heterogeneous systems show divergent ee. For example, immobilized Cu-PheBOX on SAC-13 exhibits lower ee (70%) compared to homogeneous analogs (95%) due to free Cu²⁺ interference . Address this by:

  • Kinetic profiling : Compare reaction rates and activation parameters.
  • Spectroscopic analysis : Use EPR or XAS to detect metal coordination changes.
  • Leaching tests : ICP-MS quantifies metal loss during recycling .

Q. What role does this compound play in material science?

As a crosslinker in sol-gel processes, it coordinates metal ions (e.g., Ti⁴⁺, Zr⁴⁺) to form hybrid metal oxide films. For example, 2,2′-isopropylidenebis(4-phenyl-2-oxazoline) enhances film homogeneity in photoresist compositions, improving thermal stability (>300°C) and adhesion .

Q. How can researchers address discrepancies in enantioselectivity data across studies?

Discrepancies often stem from solvent polarity, counterion effects, or trace impurities. For example, Cu(OTf)₂-based catalysts outperform CuCl₂ in Friedel-Crafts alkylation due to triflate’s non-coordinating nature . Standardize protocols by:

  • Controlling moisture : Use molecular sieves in hygroscopic solvents (e.g., THF).
  • Purity checks : Analyze ligands via GC-MS to rule out racemization.
  • Benchmarking : Compare results against established systems like Jacobsen’s salen catalysts .

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